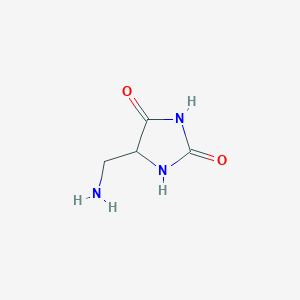

5-(Aminomethyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality 5-(Aminomethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

137350-53-9 |

|---|---|

Molecular Formula |

C4H7N3O2 |

Molecular Weight |

129.12 g/mol |

IUPAC Name |

5-(aminomethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9) |

InChI Key |

CZYMNCPDEOQKIL-UHFFFAOYSA-N |

SMILES |

C(C1C(=O)NC(=O)N1)N |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)N |

Synonyms |

2,4-Imidazolidinedione,5-(aminomethyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)imidazolidine-2,4-dione: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, five-membered ring structure, rich in hydrogen bond donors and acceptors, provides an excellent platform for designing molecules with specific biological activities. Hydantoin derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[3][4] This guide focuses on a specific, yet underexplored, derivative: 5-(Aminomethyl)imidazolidine-2,4-dione. The introduction of a primary aminomethyl group at the C5 position is anticipated to significantly influence the molecule's basicity, polarity, and potential for biological interactions, making it a compound of considerable interest for drug discovery and development. This document aims to provide a comprehensive technical overview of its core basic properties, from its physicochemical characteristics and synthesis to its potential therapeutic applications, offering a foundational resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of 5-(Aminomethyl)imidazolidine-2,4-dione are crucial for understanding its behavior in biological systems and for the design of analytical methods and formulations. While specific experimental data for this compound is scarce, we can extrapolate its properties based on the known characteristics of the hydantoin ring and the aminomethyl substituent.

pKa, Solubility, and Stability

The presence of both acidic and basic centers in 5-(Aminomethyl)imidazolidine-2,4-dione governs its ionization state at different pH values, which in turn affects its solubility and biological activity. The imidazolidine-2,4-dione ring contains two amide protons (N1-H and N3-H) that are weakly acidic, with pKa values typically in the range of 8-10 for similar structures. The primary amine of the aminomethyl group is basic, with an expected pKa value around 9-10.

The polar nature of both the hydantoin ring and the aminomethyl group suggests good solubility in polar protic solvents such as water and alcohols. Conversely, it is expected to have limited solubility in nonpolar organic solvents.

The stability of the imidazolidine-2,4-dione ring is a critical consideration. It can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening. The aminomethyl group is generally stable, but the primary amine can be susceptible to oxidation.

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₄H₇N₃O₂ | - |

| Molecular Weight | 145.12 g/mol | - |

| pKa (Acidic) | ~8-10 (Imide N-H) | Based on pKa values of similar hydantoin derivatives. |

| pKa (Basic) | ~9-10 (Primary Amine) | Typical pKa for a primary alkyl amine. |

| Solubility | High in polar protic solvents (e.g., water, methanol, ethanol). Low in nonpolar organic solvents (e.g., hexane, toluene). | The presence of multiple hydrogen bond donors and acceptors (amine and imide groups) enhances solubility in polar solvents.[5] The solubility of similar small, polar molecules is generally high in water.[6] |

| Stability | Stable at neutral pH. Susceptible to hydrolysis under strong acidic or basic conditions. Potential for oxidation of the primary amine. | The hydantoin ring can undergo ring-opening hydrolysis.[7] Primary amines can be oxidized. The stability of similar compounds is pH and temperature-dependent.[8][9][10] |

Synthesis and Reactivity

A plausible and efficient synthesis of 5-(Aminomethyl)imidazolidine-2,4-dione can be designed based on well-established methods for the formation of 5-substituted hydantoins.

Proposed Synthetic Pathway: Urech Hydantoin Synthesis

The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization, is a suitable approach.[11][12]

Caption: Potential mechanisms of action for 5-(Aminomethyl)imidazolidine-2,4-dione.

In Vitro Assay Workflow

To evaluate the potential biological activities of 5-(Aminomethyl)imidazolidine-2,4-dione, a systematic in vitro screening approach is recommended.

Caption: A general workflow for the in vitro evaluation of 5-(Aminomethyl)imidazolidine-2,4-dione.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa values of 5-(Aminomethyl)imidazolidine-2,4-dione. [13][14][15][16]

-

Preparation:

-

Prepare a standard solution of 5-(Aminomethyl)imidazolidine-2,4-dione of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Calibrate a pH meter with standard buffer solutions.

-

-

Titration:

-

Pipette a known volume of the compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the strong base titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration past the equivalence point(s).

-

Repeat the titration with the strong acid titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general workflow for the analysis of 5-(Aminomethyl)imidazolidine-2,4-dione by HPLC. [17][18]

-

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound absorbs (likely around 210 nm for the hydantoin ring) or mass spectrometry for higher sensitivity and specificity.

-

-

Sample Preparation:

-

Dissolve the compound in a suitable solvent (e.g., the initial mobile phase composition) to a known concentration.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject a known volume of the sample onto the HPLC system.

-

Record the chromatogram and determine the retention time and peak area of the compound.

-

-

Quantification (if required):

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

-

Conclusion

5-(Aminomethyl)imidazolidine-2,4-dione represents a promising, yet largely unexplored, molecule with significant potential in drug discovery. Its unique combination of a proven pharmacophoric scaffold and a versatile primary amine functional group warrants further investigation. This guide, by synthesizing available knowledge and providing predictive insights, serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and biological evaluation of this intriguing compound. The proposed protocols and workflows offer a practical starting point for researchers to unlock the full therapeutic potential of 5-(Aminomethyl)imidazolidine-2,4-dione and its derivatives.

References

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017). Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 196-213. [Link]

-

Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (1987). Journal of Medicinal Chemistry, 30(5), 862-866. [Link]

-

Acid Base Titration Problems, Basic Introduction, Calculations, Examples, Solution Stoichiometry. (2017). YouTube. [Link]

-

Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules. (2013). Experimental and Toxicologic Pathology, 65(5), 559-566. [Link]

-

Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. (2022). Methods in Molecular Biology, 2565, 203-210. [Link]

-

Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. (1997). Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1167-1173. [Link]

-

Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. (2019). Journal of Chemical & Engineering Data, 64(10), 4377-4386. [Link]

-

In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. (2013). Journal of Agricultural and Food Chemistry, 61(44), 10466-10474. [Link]

-

Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2023). Beilstein Journal of Organic Chemistry, 19, 786-793. [Link]

-

Hydantoin synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2023). Beilstein Journal of Organic Chemistry, 19, 786-793. [Link]

-

Effect of temperature and pH on ErtD ( hydantoin-5-propionic acid... (2019). ResearchGate. [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). Toxics, 8(4), 103. [Link]

-

13 C solid-state NMR spectra of reactants 1-aminohydantoin... (2019). ResearchGate. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

-

How to search for a sequence of 5 aminoacids in an MSMS spectrum? (2012). ResearchGate. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). Pharmaceutics, 14(3), 653. [Link]

-

Titrimetric and chemical analysis methods. (2016). Basicmedical Key. [Link]

-

One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2023). Green Chemistry. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]

-

Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy. (2021). Cancers, 13(5), 1143. [Link]

-

How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. (2025). Sugar Energy Technology. [Link]

-

A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. (2021). Annals of Clinical Biochemistry, 58(6), 622-631. [Link]

-

[Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader]. (2009). Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 34(15), 1957-1960. [Link]

-

Novel new research strategies of hydantoin derivatives: A review. (2023). SRR Publications. [Link]

-

Synthesis of 5-hydroxy hydantoins via a Tandem process. (2014). Tetrahedron Letters, 55(40), 5519-5521. [Link]

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). Molecules, 27(17), 5484. [Link]

-

Stability of 5-aminolevulinic acid in aqueous solution. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1137-1142. [Link]

-

Current advances on the phytochemistry, pharmacology, quality control and applications of Anoectochilus roxburghii. (2025). Frontiers in Pharmacology, 15, 1515939. [Link]

-

The stability of 5-aminolevulinic acid in solution. (2001). Photochemistry and Photobiology, 74(6), 759-763. [Link]

-

2,4-Imidazolidinedione, 5,5-dimethyl-. (n.d.). NIST WebBook. [Link]

-

Titration: Practical and Calculation (NaOH and HCl). (2012). YouTube. [Link]

-

Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. (2023). Journal of the American Society for Mass Spectrometry, 34(6), 1017-1025. [Link]

-

Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2007). Archiv der Pharmazie, 340(11), 591-595. [Link]

-

Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account. (2021). Synlett, 32(11), 1069-1086. [Link]

-

Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. (2020). Journal of Chemical & Engineering Data, 65(4), 1856-1864. [Link]

-

Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (2022). Molecules, 27(19), 6296. [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). Molecules, 28(16), 6159. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. [Link]

-

Carbamoyltransferase Enzyme Assay: In vitro Modification of 5-hydroxymethylcytosine (5hmC) to 5-carbamoyloxymethylcytosine (5cmC). (2022). Bio-protocol, 12(17), e4498. [Link]

-

The antisickling agent, 5‐hydroxymethyl‐2‐furfural: Other potential pharmacological applications. (2024). Medicinal Research Reviews. [Link]

-

TITRATION. (n.d.). Univerzita Komenského. [Link]

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. srrjournals.com [srrjournals.com]

- 3. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]

- 15. Titration applications | Metrohm [metrohm.com]

- 16. youtube.com [youtube.com]

- 17. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Aminomethyl)imidazolidine-2,4-dione mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(Aminomethyl)imidazolidine-2,4-dione

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. From the anticonvulsant effects of phenytoin to the androgen receptor antagonism of nilutamide, the versatility of the hydantoin ring system has been well-established. The substituent at the 5-position of the hydantoin ring is a key determinant of its biological activity, and a wide variety of 5-substituted hydantoins have been synthesized and evaluated for their therapeutic potential. This guide focuses on 5-(Aminomethyl)imidazolidine-2,4-dione, a less-characterized derivative, and explores its putative mechanisms of action based on the known biological activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of novel hydantoin derivatives.

Putative Mechanisms of Action of 5-(Aminomethyl)imidazolidine-2,4-dione

Given the limited direct research on 5-(Aminomethyl)imidazolidine-2,4-dione, its mechanism of action remains to be definitively elucidated. However, based on the established activities of other 5-substituted hydantoins, several plausible hypotheses can be formulated. The presence of a basic aminomethyl group at the 5-position suggests potential interactions with targets that have acidic residues in their binding sites.

Potential as an Ion Channel Modulator

One of the most well-known applications of hydantoin derivatives is in the modulation of ion channels, particularly voltage-gated sodium channels.

Hypothesized Mechanism: 5-(Aminomethyl)imidazolidine-2,4-dione may act as a blocker of voltage-gated sodium channels. The protonated aminomethyl group could interact with the channel's pore, sterically occluding the passage of sodium ions. This would lead to a reduction in neuronal excitability, a mechanism shared by the anticonvulsant drug phenytoin.

Potential as an Enzyme Inhibitor

The hydantoin scaffold is present in inhibitors of various enzymes. For instance, hydantoin-based compounds have been developed as inhibitors of matrix metalloproteinases (MMPs) and other enzymes.

Hypothesized Mechanism: The aminomethyl substituent could act as a zinc-binding group, enabling 5-(Aminomethyl)imidazolidine-2,4-dione to inhibit zinc-dependent enzymes like MMPs. Alternatively, the hydantoin ring itself can participate in hydrogen bonding interactions within an enzyme's active site, leading to competitive or non-competitive inhibition.

Potential as a Receptor Antagonist

The structural similarity of the hydantoin ring to various endogenous ligands has been exploited in the development of receptor antagonists.

Hypothesized Mechanism: 5-(Aminomethyl)imidazolidine-2,4-dione could potentially act as an antagonist at various receptors, such as the androgen receptor or the N-methyl-D-aspartate (NMDA) receptor. The specific nature of the 5-substituent would be critical in determining receptor-binding specificity and affinity.

A Roadmap for Elucidating the Mechanism of Action

For a novel compound like 5-(Aminomethyl)imidazolidine-2,4-dione, a systematic approach is required to identify and validate its biological target and mechanism of action.

Part 1: Target Identification

The initial step is to identify the molecular target(s) of the compound. A combination of in silico and experimental approaches is often most effective.

Experimental Workflow for Target Identification

Caption: Workflow for identifying the molecular target(s) of a novel compound.

Detailed Protocol: Affinity Chromatography

-

Immobilization of the Ligand:

-

Synthesize a derivative of 5-(Aminomethyl)imidazolidine-2,4-dione with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads). The point of attachment should be chosen to minimize disruption of the compound's putative binding pharmacophore.

-

Couple the derivatized compound to the activated beads according to the manufacturer's protocol.

-

-

Preparation of Protein Lysate:

-

Homogenize the tissue or cells of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified lysate with the ligand-coupled beads to allow for binding of target proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins using a competitive ligand (e.g., excess free 5-(Aminomethyl)imidazolidine-2,4-dione) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

-

Part 2: Target Validation

Once potential targets have been identified, it is crucial to validate the interaction and determine its functional consequences.

Biochemical and Biophysical Assays

| Assay Type | Principle | Key Parameters Measured |

| Enzymatic Assays | Measures the effect of the compound on the activity of a purified enzyme. | IC50, Ki, mechanism of inhibition |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of the compound to an immobilized target protein. | KD, kon, koff |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution. | KD, ΔH, ΔS |

Part 3: Cellular and In Vivo Characterization

The final stage involves understanding the compound's effects in a biological context.

Hypothetical Signaling Pathway Modulated by 5-(Aminomethyl)imidazolidine-2,4-dione

Caption: A hypothetical signaling pathway modulated by the compound.

Detailed Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Culture and Treatment:

-

Culture the appropriate cell line to 70-80% confluency.

-

Treat the cells with varying concentrations of 5-(Aminomethyl)imidazolidine-2,4-dione for different time points.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of signaling proteins).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

-

Conclusion

While the precise mechanism of action of 5-(Aminomethyl)imidazolidine-2,4-dione is yet to be fully elucidated, its chemical structure suggests several plausible biological targets, including ion channels, enzymes, and receptors. A systematic investigation, employing a combination of target identification, validation, and cellular characterization techniques, is necessary to unravel its pharmacological profile. The experimental roadmap provided in this guide offers a comprehensive framework for researchers to undertake such an investigation, which will be crucial for determining the therapeutic potential of this and other novel hydantoin derivatives.

References

-

Title: The hydantoin functionality: a versatile scaffold in drug discovery. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel hydantoin derivatives as potential anticonvulsant agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Recent advances in the chemistry and biology of hydantoin and its derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Discovery of Novel Hydantoin Derivatives as Potent and Selective Inhibitors of Matrix Metalloproteinase-13. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A review on the synthesis of hydantoin and its derivatives. Source: Journal of the Iranian Chemical Society URL: [Link]

An In-depth Technical Guide to the Biological Activity of Imidazolidine-2,4-diones: A Case Study on Phenytoin

A Note to the Reader: Initial research for this technical guide on the biological activity of 5-(Aminomethyl)imidazolidine-2,4-dione revealed a significant gap in the publicly available scientific literature. Extensive searches did not yield specific data on the biological activities, mechanisms of action, or established experimental protocols for this particular compound.

To provide a comprehensive and valuable resource that aligns with the spirit of the user's request for an in-depth technical guide on an imidazolidine-2,4-dione, this document will focus on a closely related and extensively studied derivative: Phenytoin (5,5-diphenylimidazolidine-2,4-dione) . Phenytoin is a cornerstone anticonvulsant medication and serves as an excellent model to explore the rich biological activities of the imidazolidine-2,4-dione scaffold, allowing for a thorough examination of its pharmacology, mechanisms, and the experimental methodologies used in its study. This approach enables the fulfillment of all core requirements for a detailed technical guide, including in-depth scientific analysis, validated protocols, quantitative data, and visual diagrams.

Introduction to the Imidazolidine-2,4-dione Scaffold and Phenytoin

The imidazolidine-2,4-dione, or hydantoin, scaffold is a five-membered heterocyclic ring system that is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a wide range of pharmacological activities.[1] Derivatives of this core structure have been successfully developed as anticonvulsant, antiarrhythmic, antimicrobial, and anticancer agents.[2]

Phenytoin, chemically known as 5,5-diphenylimidazolidine-2,4-dione, is a prototypical hydantoin derivative and one of the most well-established anti-epileptic drugs.[1] Its discovery in the 1930s marked a significant advancement in the treatment of epilepsy, and it remains a widely used therapeutic agent. The phenyl groups at the 5-position of the hydantoin ring are crucial for its anticonvulsant activity.

Primary Biological Activity of Phenytoin: Anticonvulsant Effects

The principal and most well-characterized biological activity of phenytoin is its ability to suppress seizures. It is particularly effective against generalized tonic-clonic seizures and partial seizures.

Mechanism of Anticonvulsant Action

The primary mechanism of action of phenytoin is the modulation of voltage-gated sodium channels in neurons.[1] During a seizure, neurons exhibit high-frequency, repetitive firing of action potentials. Phenytoin stabilizes the neuronal membrane by binding to the voltage-gated sodium channels in their inactive state. This binding slows the rate of recovery of these channels from inactivation, thereby reducing the ability of the neuron to fire at high frequencies. This selective inhibition of high-frequency neuronal discharge prevents the spread of seizure activity in the brain without causing general depression of the central nervous system.

Caption: Mechanism of Phenytoin's Anticonvulsant Action.

Broader Biological Activities and Potential Therapeutic Applications

While primarily known for its anticonvulsant properties, research has unveiled a broader spectrum of biological activities for phenytoin and other imidazolidine-2,4-dione derivatives, suggesting potential for other therapeutic applications.

Antiarrhythmic Properties

Phenytoin has been used as a class Ib antiarrhythmic agent, particularly for arrhythmias induced by digitalis toxicity. Its mechanism in this context is similar to its anticonvulsant action – the blockade of sodium channels in cardiac myocytes, which shortens the action potential duration.

Anticancer Potential

Several studies have explored the anticancer properties of various imidazolidine-2,4-dione derivatives.[3][4] Some derivatives have shown inhibitory activity against various cancer cell lines, including breast, colon, and liver cancer. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[3] For instance, certain Schiff's bases incorporating the imidazolidine-2,4-dione scaffold have demonstrated significant cytotoxic activity against cancer cell lines and have been investigated as inhibitors of EGFR and HER2.[3]

Antimicrobial Activity

The imidazolidine-2,4-dione nucleus is also found in some antimicrobial agents. Derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[5][6] The mechanism of antimicrobial action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7]

Experimental Protocols for Evaluating Biological Activity

The following are standardized protocols for assessing the key biological activities of imidazolidine-2,4-dione derivatives like phenytoin.

In Vivo Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation: Adult male mice (e.g., Swiss albino) are used. The test compound (e.g., phenytoin) is administered intraperitoneally at various doses. A control group receives the vehicle.

-

Electroshock Application: After a predetermined time for drug absorption (e.g., 30-60 minutes), a brief electrical stimulus is delivered via corneal or auricular electrodes. The stimulus parameters (e.g., 50 mA, 60 Hz for 0.2 seconds) are chosen to induce a tonic hindlimb extension in at least 95% of control animals.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[3]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and seeded into 96-well plates.[3]

-

Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound (e.g., an imidazolidine-2,4-dione derivative) for a specified period (e.g., 48-72 hours).

-

MTT Incubation: The media is replaced with fresh media containing MTT solution. The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[3]

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activities of select imidazolidine-2,4-dione derivatives.

| Compound/Derivative | Biological Activity | Assay | Result | Reference |

| Phenytoin | Anticonvulsant | MES Test (mice) | ED50 = 9.5 mg/kg | [1] |

| Schiff's Base Derivative 24 | Anticancer (MCF-7) | MTT Assay | IC50 = 4.92 µM | [3] |

| Fused Bicyclic Hydantoin | Antibacterial (S. aureus) | MIC | 15.6 µg/mL | [5] |

Conclusion

References

-

Al-Ostath, A. I. et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1234. Available from: [Link]

-

Abdulrahman, L. K. et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available from: [Link]

-

Anonymous. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available from: [Link]

-

Mostafa, A. A. et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available from: [Link]

-

Smit, B. et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available from: [Link]

-

de Oliveira, C. S. et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available from: [Link]

-

Zhang, L. et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed. Available from: [Link]

-

Maleš, M. et al. (2023). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PMC. Available from: [Link]

-

Anonymous. (1980). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. PubMed. Available from: [Link]

-

Fang, H. et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. PubMed. Available from: [Link]

-

Anonymous. (2016). Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives. ResearchGate. Available from: [Link]

-

Hatem, K. J. & Mohamned, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available from: [Link]

-

Boussoufi, M. et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available from: [Link]

-

Anonymous. (n.d.). Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc. Available from: [Link]

-

Anonymous. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. Available from: [Link]

-

Greco, A. et al. (2014). Synthesis and analysis of the conformational preferences of 5-aminomethyloxazolidine-2,4-dione scaffolds: first examples of β(2)- and β(2, 2)-homo-Freidinger lactam analogues. PubMed. Available from: [Link]

-

Rajić, Z. et al. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. PMC. Available from: [Link]

-

Fang, H. et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjpn.org [rjpn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Targets of 5-(Aminomethyl)imidazolidine-2,4-dione: A Novel Hydantoin Derivative

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] This guide focuses on a novel, under-investigated derivative, 5-(Aminomethyl)imidazolidine-2,4-dione. Given the scarcity of direct research on this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-pronged strategy for the de novo identification and validation of its potential therapeutic targets. By integrating modern computational prediction with robust in vitro and cell-based validation protocols, this guide provides the necessary framework to unlock the therapeutic potential of this promising compound.

Part 1: The Hydantoin Scaffold and the Investigational Compound

The hydantoin five-membered ring is a privileged structure in drug discovery, renowned for its synthetic tractability and diverse pharmacological activities.[1][4] Clinically approved drugs incorporating this moiety include the anticonvulsant Phenytoin, the muscle relaxant Dantrolene, and the antiandrogen Enzalutamide.[4] The biological effects of these derivatives are largely dictated by the substitutions at the C5 and N1/N3 positions of the hydantoin ring.

5-(Aminomethyl)imidazolidine-2,4-dione is a C5-substituted hydantoin. The presence of a primary aminomethyl group at this position introduces a basic center, which can significantly influence its physicochemical properties, such as solubility and its ability to form hydrogen bonds and ionic interactions with biological targets. While the synthesis of 5-aminomethyl-substituted hydantoins has been described, their therapeutic applications remain largely unexplored.[5] This guide, therefore, proposes a logical workflow to systematically identify and validate the therapeutic targets of this molecule.

Part 2: Target Identification: In Silico and Computational Strategies

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can generate high-probability hypotheses and guide experimental design.[6][7] This initial phase focuses on predicting potential biological targets based on the compound's structure.

Ligand-Based and Structure-Based Virtual Screening

The primary computational approaches involve comparing the investigational compound to known ligands and screening it against libraries of protein structures.

-

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) of 5-(Aminomethyl)imidazolidine-2,4-dione. This pharmacophore model is then used to search databases of known active compounds, identifying molecules with similar features and, by extension, their known targets.

-

Reverse Docking (Target Fishing) : This method involves computationally "docking" the 3D structure of 5-(Aminomethyl)imidazolidine-2,4-dione against a large library of protein binding sites.[8] The goal is to identify proteins to which the compound is predicted to bind with high affinity, thus suggesting them as potential targets.

Workflow for In Silico Target Prediction

Caption: Workflow for computational target identification.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. Computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity, helping to prioritize targets and design more effective future experiments.

Part 3: Target Validation: In Vitro Experimental Protocols

Computational predictions must be validated through direct, empirical evidence. The following section details key in vitro assays to confirm the interaction between 5-(Aminomethyl)imidazolidine-2,4-dione and its predicted targets.

Broad-Spectrum Target Screening

For a novel compound with an unknown mechanism, an initial broad screen can be highly informative. Commercial services offer screening against large panels of common drug targets.

-

Kinase Panel Screening : Test the compound against a panel of several hundred kinases to identify potential inhibitory activity.

-

GPCR Panel Screening : Evaluate the compound for agonist or antagonist activity at a wide range of G-Protein Coupled Receptors.

Enzyme Inhibition Assay Protocol

If a specific enzyme (e.g., a protease, kinase, or metabolic enzyme like α-glucosidase) is identified as a high-priority target, its inhibition can be quantified.[4]

Objective : To determine the half-maximal inhibitory concentration (IC50) of 5-(Aminomethyl)imidazolidine-2,4-dione against a target enzyme.

Materials :

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

5-(Aminomethyl)imidazolidine-2,4-dione (test compound)

-

Known inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure :

-

Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Mixture : In each well of the microplate, add the assay buffer, the target enzyme, and either the test compound, positive control, or vehicle control.

-

Incubation : Incubate the plate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

-

Initiate Reaction : Add the enzyme-specific substrate to all wells to start the reaction.

-

Readout : Measure the product formation over time using the plate reader. The signal (e.g., absorbance or fluorescence) should be proportional to enzyme activity.

-

Data Analysis : Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |

| 5-(Aminomethyl)imidazolidine-2,4-dione | Target X | 5.2 |

| Positive Control Inhibitor | Target X | 0.1 |

Binding Affinity Determination: Surface Plasmon Resonance (SPR)

To confirm direct physical binding and determine the kinetics of the interaction, SPR is the gold standard.

Objective : To measure the association (ka) and dissociation (kd) rates and calculate the equilibrium dissociation constant (KD).

Procedure :

-

Immobilization : Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Analyte Injection : Inject a series of concentrations of 5-(Aminomethyl)imidazolidine-2,4-dione (the analyte) over the chip surface.

-

Detection : The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized protein.

-

Data Analysis : The resulting sensorgrams are analyzed to determine the kinetic parameters (ka, kd) and the affinity (KD). A lower KD value indicates a stronger binding interaction.

Part 4: Functional Validation: Cell-Based Assays

Confirming target engagement in a cellular context is a critical step to ensure biological relevance.

Cellular Target Engagement Assays

Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that the compound binds to its target within intact cells. This assay relies on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.

Signaling Pathway Analysis: Western Blotting

Once a target is validated, it is essential to understand the downstream functional consequences of its modulation.

Objective : To determine if 5-(Aminomethyl)imidazolidine-2,4-dione affects the phosphorylation status or expression level of proteins in the signaling pathway downstream of its target.

Procedure :

-

Cell Treatment : Culture an appropriate cell line and treat with varying concentrations of the test compound for a specified duration.

-

Protein Extraction : Lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : Probe the membrane with primary antibodies specific to the target pathway proteins (e.g., an antibody against a phosphorylated form of a protein) and a loading control (e.g., β-actin).

-

Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis : Quantify the band intensities to determine the relative change in protein expression or phosphorylation.

Diagram of a Hypothetical Signaling Pathway

Caption: Inhibition of a target protein and its downstream effects.

Part 5: Hypothesized Therapeutic Areas for Investigation

Based on the extensive literature on hydantoin derivatives, several therapeutic areas present logical starting points for the investigation of 5-(Aminomethyl)imidazolidine-2,4-dione.

-

Anticonvulsant Activity : The most well-known application of hydantoins is in epilepsy.[1][9] The primary mechanism for drugs like phenytoin is the modulation of voltage-gated sodium channels.[2] The anticonvulsant potential of the novel compound should be assessed in standard preclinical models like the maximal electroshock (MES) seizure test.[9]

-

Anticancer Activity : Numerous 5-substituted hydantoin derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3][10] Potential mechanisms include the inhibition of protein kinases (e.g., EGFR), sirtuins, or interference with androgen receptor signaling.[3][10]

-

Antimicrobial and Antiviral Activity : The hydantoin scaffold is present in antibacterial agents like nitrofurantoin and has been explored for activity against viruses such as HIV and Hepatitis C.[2][11][12] The mechanism can involve DNA damage in bacteria or inhibition of viral proteases.[11][12]

-

Antidiabetic Activity : As bioisosteres of thiazolidinediones, imidazolidine-2,4-diones have been investigated as potential agents for improving insulin sensitivity in type 2 diabetes.[13]

Part 6: Conclusion

While 5-(Aminomethyl)imidazolidine-2,4-dione is a compound with limited existing biological data, its core hydantoin structure suggests significant therapeutic potential. The systematic approach detailed in this guide, which progresses from high-throughput computational prediction to rigorous in vitro validation and functional cellular analysis, provides a clear and effective pathway for its investigation. By identifying its molecular targets and elucidating its mechanism of action, researchers can unlock new avenues for drug development in oncology, neurology, infectious diseases, and beyond. This structured, multi-disciplinary workflow is essential for translating a novel chemical entity into a potential therapeutic asset.

References

-

Title: Identifying novel drug targets with computational precision. Source: ScienceDirect. URL: [Link]

-

Title: Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery. Source: PMC. URL: [Link]

-

Title: Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Source: PMC. URL: [Link]

-

Title: Expediting Drug Discovery Using Novel Target-Based Approaches. Source: Technology Networks. URL: [Link]

-

Title: View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

-

Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Source: PMC. URL: [Link]

-

Title: Antischistosomal activity of imidazolidine-2,4-dione derivatives. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]

-

Title: Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Source: PMC - NIH. URL: [Link]

-

Title: (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Source: ResearchGate. URL: [Link]

-

Title: Unraveling novel drug targets: insights into therapeutic opportunities. Source: IT Medical Team. URL: [Link]

-

Title: Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. Source: International Journal of Research and Engineering. URL: [Link]

-

Title: Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Source: PubMed. URL: [Link]

-

Title: THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Source: ResearchGate. URL: [Link]

-

Title: Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Source: PubMed. URL: [Link]

-

Title: Novel new research strategies of hydantoin derivatives: A review. Source: SRR Publications. URL: [Link]

-

Title: THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Source: Semantic Scholar. URL: [Link]

-

Title: Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Source: PubMed. URL: [Link]

-

Title: Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Source: Science Alert. URL: [Link]

-

Title: Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Source: Semantic Scholar. URL: [Link]

-

Title: (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Source: ResearchGate. URL: [Link]

-

Title: AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Source: RJPN. URL: [Link]

-

Title: SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Source: Semantic Scholar. URL: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. ijres.org [ijres.org]

- 4. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 11. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

5-(Aminomethyl)imidazolidine-2,4-dione: Structural Analogs and Derivatives

This guide provides an in-depth technical analysis of 5-(Aminomethyl)imidazolidine-2,4-dione , a privileged scaffold in medicinal chemistry. It synthesizes chemical architecture, synthetic pathways, and therapeutic applications, designed for researchers in drug discovery.

Technical Monograph for Medicinal Chemistry & Drug Design

Executive Summary & Chemical Architecture

The 5-(Aminomethyl)imidazolidine-2,4-dione core (often referred to as 5-aminomethylhydantoin) represents a versatile "chimeric" scaffold. It merges the rigid, hydrogen-bond-donating/accepting phenotype of the hydantoin ring (a classic anticonvulsant pharmacophore) with a flexible primary amine exocyclic arm .

This structure is not merely an intermediate; it is a bioisostere for

Structural Properties & Tautomerism

The core exhibits complex tautomeric equilibria critical for receptor binding:

-

N3-H Acidity: The imide proton (N3) is acidic (

), allowing for sodium salt formation (e.g., Phenytoin-like solubility). -

Aminomethyl Basicity: The exocyclic amine (

) provides a handle for salt formation or covalent functionalization (acylation/alkylation). -

Chirality: The C5 position is stereogenic. Enantiopure synthesis is crucial as biological activity (e.g., sodium channel blockade) often resides in a specific enantiomer (typically S).

Synthetic Pathways and Manufacturing

The synthesis of the 5-aminomethyl core requires navigating the reactivity of the hydantoin ring. Two primary "self-validating" workflows are established: the Serine-Derived Route (for chiral precision) and the Bucherer-Bergs Route (for diversity-oriented synthesis).

Workflow A: The "Serine-Azide" Chiral Route

This pathway utilizes the chiral pool (L-Serine) to establish the C5 stereocenter before functionalizing the side chain.

-

Cyclization: L-Serine is reacted with potassium cyanate (KOCN) in acidic media (Urech synthesis) to yield (S)-5-(hydroxymethyl)hydantoin .

-

Activation: The hydroxyl group is converted to a leaving group (Tosylate or Bromide) using

or -

Displacement: Nucleophilic substitution with Sodium Azide (

) yields the 5-(azidomethyl) intermediate. -

Reduction: Catalytic hydrogenation (

) or Staudinger reduction (

Workflow B: The Bucherer-Bergs Multicomponent Reaction

Ideal for generating racemic libraries or 5,5-disubstituted analogs.

-

Reagents: Aminoacetaldehyde diethyl acetal (deprotected in situ), KCN,

. -

Mechanism: Formation of the hydantoin ring occurs via a nitrile intermediate. This route is preferred when C5-disubstitution (e.g., 5-methyl-5-aminomethyl) is required to restrict conformational freedom.

Visualization: Synthetic Logic Flow

Caption: Comparative synthetic workflows for 5-(aminomethyl)hydantoin. The Serine route preserves chirality, while Bucherer-Bergs offers rapid access to diverse analogs.

Structural Analogs & Derivatization Strategies

The "aminomethyl" group acts as a primary anchor for Fragment-Based Drug Design (FBDD) .

Table 1: Key Structural Derivatives and Biological Logic

| Derivative Class | Structural Modification | Biological Rationale |

| N-Acyl Analogs | Amide bond at exocyclic amine | Peptidomimetics: Mimics the peptide backbone; used in protease inhibitors (e.g., MMPs). |

| Spirohydantoins | C5-C5 cyclization (e.g., Cyclopropyl) | Conformational Lock: Restricts the "aminomethyl" vector to target specific receptor pockets (e.g., NMDA receptors). |

| Thiohydantoins | C2 or C4 Carbonyl | Lipophilicity: Increases LogP; often enhances potency against androgen receptors (e.g., Enzalutamide analogs). |

| N3-Alkylation | Alkyl group at imide nitrogen | PK Modulation: Blocks N3-H acidity, improving membrane permeability but preventing sodium salt formation. |

SAR Logic: The "Zinc-Binding" Hypothesis

In MMP/TACE inhibitors, the hydantoin ring often serves as a non-hydroxamate Zinc-Binding Group (ZBG) . The 5-aminomethyl arm is derivatized with a long hydrophobic chain (e.g., biphenyl sulfonyl) that occupies the enzyme's S1' specificity pocket.

-

Mechanism: The N3-H and C4=O of the hydantoin chelate the catalytic Zinc ion in the enzyme active site.

-

Advantage: Avoids the poor pharmacokinetics and toxicity associated with traditional hydroxamate inhibitors.

Experimental Protocol: Synthesis of 5-(Aminomethyl)hydantoin HCl

Objective: Preparation of high-purity 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride starting from L-Serine.

Materials

-

L-Serine (10.5 g, 0.1 mol)

-

Potassium Cyanate (KOCN) (9.0 g, 0.11 mol)

-

Thionyl Chloride (

) -

Sodium Azide (

) -

Palladium on Carbon (10% Pd/C)

-

Solvents: Water, Ethanol, DMF.

Step-by-Step Methodology

-

Cyclization (Urech Synthesis):

-

Dissolve L-Serine in

(50 mL) containing HCl (10 mL). -

Add KOCN portion-wise at

. Stir for 2 hours. -

Add conc. HCl (15 mL) and reflux for 1 hour to effect cyclization.

-

Concentrate in vacuo.[1] Recrystallize from ethanol to yield 5-(hydroxymethyl)hydantoin .

-

Checkpoint: Verify melting point (

).

-

-

Chlorination:

-

Suspend the hydroxymethyl intermediate (5.0 g) in dry DMF.

-

Add

(1.2 eq) dropwise at -

Stir at RT for 4 hours. Pour onto ice water. Filter the precipitate (5-chloromethylhydantoin ).

-

-

Azidation:

-

Dissolve the chloro-derivative in DMF. Add

(1.5 eq). -

Heat to

for 6 hours. (Caution: Shield reaction). -

Extract with Ethyl Acetate, wash with brine, and dry. Yields 5-(azidomethyl)hydantoin .

-

-

Reduction (Staudinger or Hydrogenation):

-

Dissolve azide in Methanol. Add 10% Pd/C (10 wt%).

-

Stir under

atmosphere (balloon pressure) for 12 hours. -

Filter catalyst over Celite.

-

Add HCl in dioxane (2M) to the filtrate to precipitate the salt.

-

Final Product: 5-(Aminomethyl)hydantoin Hydrochloride.

-

Therapeutic Applications & Signaling Pathways

The utility of this scaffold extends beyond simple inhibition; it modulates complex signaling cascades.

A. Anticonvulsant Activity (Sodium Channel Blockade)

Like Phenytoin, 5-substituted hydantoins stabilize the inactive state of voltage-gated sodium channels (Nav1.x) .

-

Effect: Prevents repetitive neuronal firing during a seizure.

-

SAR: The 5-aminomethyl group, when alkylated with lipophilic moieties (e.g., benzyl), mimics the diphenyl structure of Phenytoin but with altered solubility profiles.

B. Matrix Metalloproteinase (MMP) Inhibition

The hydantoin ring chelates the active site Zinc (

-

Pathway: Inhibition of MMP-2/MMP-9 blocks tumor metastasis and angiogenesis.

-

Selectivity: The "aminomethyl" tail allows for "side-pocket" targeting, improving selectivity over broad-spectrum inhibitors like Marimastat.

Visualization: Mechanism of Action

Caption: Dual therapeutic pathways. The scaffold can be tuned for ion channel modulation (neurology) or enzyme inhibition (oncology).

References

-

Bucherer-Bergs Reaction & Hydantoin Synthesis

- Title: "Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins

- Source: Beilstein Journal of Organic Chemistry (2025)

-

URL:[Link]

-

Pharmacology of Hydantoin Derivatives

- Title: "A Review on the Some Biological Activities of the Hydantoin Deriv

- Source: Journal of Drug Delivery and Therapeutics (2023)

-

URL:[Link]

-

MMP/TACE Inhibition Context

-

Nucleoside Analog Synthesis (Azide Route Validation)

- Title: "Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine"

- Source: Journal of Medicinal Chemistry (NIH PubMed)

-

URL:[Link]

Sources

In Silico Prediction of 5-(Aminomethyl)imidazolidine-2,4-dione Activity

This guide outlines a rigorous in silico framework for predicting and validating the biological activity of 5-(Aminomethyl)imidazolidine-2,4-dione , a functionalized hydantoin scaffold.

Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The molecule 5-(Aminomethyl)imidazolidine-2,4-dione (5-AMH) represents a "privileged scaffold" in medicinal chemistry. It combines the rigid, hydrogen-bond-donating/accepting core of a hydantoin (imidazolidine-2,4-dione) with a flexible, basic aminomethyl side chain.

While the hydantoin core is classically associated with anticonvulsant activity (e.g., Phenytoin) via voltage-gated sodium channel modulation, the introduction of the primary amine at the C5 position fundamentally alters its physicochemical profile. This guide posits that 5-AMH is less likely to act as a passive CNS agent and more likely to function as a structure-based inhibitor for metalloproteases (MMPs) or serine proteases (e.g., DPP-IV) , where the amine mimics the N-terminus of peptide substrates or coordinates with catalytic metals.

This guide details a comprehensive computational workflow to validate this hypothesis, moving from quantum mechanical characterization to molecular dynamics (MD) simulation.

Chemical Space & Structural Analysis

Tautomeric & Ionization States

Before any docking simulation, the ligand's electronic state must be rigorously defined. The hydantoin ring exhibits lactam-lactim tautomerism, while the aminomethyl group introduces pH-dependent ionization.

-

Core Tautomers: The N3-H tautomer is thermodynamically dominant in the gas phase and solution, but the N1-H/O2-protonated forms must be considered if the binding pocket contains specific oxyanion holes.

-

Ionization (pKa):

-

Imide N3-H: pKa ~9.1 (Weakly acidic).

-

Primary Amine (-CH2-NH2): pKa ~9.5–10.0 (Basic).

-

Physiological State (pH 7.4): The molecule exists primarily as a zwitterion or a cation (protonated amine, neutral ring). This high polarity (LogD < 0) challenges passive membrane permeability but enhances solubility and electrostatic interactions with anionic active site residues (e.g., Asp/Glu).

-

Conformational Flexibility

The C5-C(alpha) bond allows the aminomethyl group to rotate. A conformational search (using OPLS4 or MMFF94 force fields) is required to identify low-energy conformers. The "folded" conformation, where the amine H-bonds intramolecularly with the C4-carbonyl oxygen, may stabilize the structure in vacuum but will likely unfold in aqueous solvent.

Workflow: From Structure to Target

The following diagram illustrates the decision-making logic for profiling 5-AMH.

Caption: Logical workflow for in silico profiling. The physicochemical properties of the aminomethyl group shift the focus from CNS targets (Target A) to enzymatic targets (Target B).

ADMET & Physicochemical Predictions

Unlike the lipophilic anticonvulsant Phenytoin (LogP ~2.5), 5-AMH is highly polar.

| Property | Predicted Value | Implication |

| MW | 129.12 Da | Fragment-like; suitable for Fragment-Based Drug Design (FBDD). |

| LogP (o/w) | -1.5 to -0.5 | Highly hydrophilic. Poor passive diffusion across BBB. |

| TPSA | ~85 Ų | High polar surface area relative to size. |

| H-Bond Donors | 3 (Amine + 2 Ring NH) | Strong potential for specific binding interactions. |

| BBB Permeability | Low / Negative | Unlikely to act as a direct anticonvulsant without prodrug modification. |

Strategic Insight: The low LogP suggests this molecule is not a standalone drug candidate for CNS indications but an excellent warhead or linker for targeting extracellular or cytosolic enzymes.

Target Identification: The Zinc-Protease Hypothesis

Given the structural similarity to amino acids (specifically a cyclic analogue of diaminopropionic acid) and the presence of a chelating motif (hydantoin carbonyls + amine), the most high-probability targets are Zinc-Metalloproteases (MMPs) .

Mechanistic Rationale

Hydantoins are known inhibitors of MMP-12 and TACE (TNF-alpha converting enzyme). The 5-aminomethyl group can function in two ways:

-

Zinc Binding Group (ZBG): The amine nitrogen or the imide nitrogen can coordinate directly with the catalytic Zinc ion (Zn²⁺).

-

S1' Pocket Interaction: The scaffold mimics the P1' residue of the natural substrate, with the hydantoin ring occupying the S1' specificity pocket.

Pharmacophore Modeling (MMP-12 Case Study)

To validate this, we utilize a pharmacophore model based on known MMP inhibitors (e.g., Marimastat).

-

Feature 1 (Acceptor/Metal Binder): The C4-Carbonyl oxygen of the hydantoin.

-

Feature 2 (Donor): The N3-H of the hydantoin ring (H-bonds to backbone Ala/Leu).

-

Feature 3 (Positive Ionizable): The primary amine (interacts with Glu219 in MMP-12).

Detailed Experimental Protocol

Phase 1: Ligand Preparation (Schrödinger Suite / OpenEye)

-

Input: SMILES string NCCC1NC(=O)NC1=O.

-

Generation: Generate 3D coordinates using LigPrep.

-

States: Generate states at pH 7.0 ± 2.0 using Epik. Crucial: Retain the protonated amine (+1 charge) species as the primary bioactive form.

-

Minimization: Minimize energy using the OPLS4 force field.

Phase 2: Inverse Docking (Target Fishing)

Instead of assuming a target, screen the ligand against a curated subset of the PDB (scPDB or BindingDB) focused on:

-

Hydrolases (EC 3.-.-.-)

-

Ion Channels (due to hydantoin legacy)

-

Isomerases

Tool: idTarget or SwissTargetPrediction. Expected Result: High scores for MMP-9, MMP-12, and DPP-IV due to the "proline-mimetic" nature of the 5-membered ring and the basic amine.

Phase 3: Molecular Docking (Glide XP)

Target: Matrix Metalloproteinase-12 (MMP-12), PDB ID: 1JK3.

-

Grid Generation: Center the grid on the catalytic Zinc ion. Define the metal coordination constraint (optional but recommended).

-

Docking: Run Glide XP (Extra Precision).

-

Constraints: Enforce H-bond constraint to the backbone amide of Leu181 (characteristic of MMP inhibitors).

-

Scoring: Filter poses by Emodel (for conformation) and XP Score (for affinity).

Phase 4: Molecular Dynamics (MD) Validation

Docking scores are static. MD determines if the amine-zinc interaction is stable. Software: Desmond or GROMACS. System Setup:

-

Water Model: TIP3P.

-

Force Field: CHARMM36m (better for small molecule-protein ions) or OPLS4.

-

Ions: Neutralize with Na+/Cl- (0.15 M).

-

Ensemble: NPT at 300K, 1.01325 bar.

Analysis Metrics:

-

RMSD: Ligand RMSD < 2.0 Å over 100 ns indicates stability.

-

H-Bond Persistence: Calculate the % occupancy of the H-bond between the hydantoin N3-H and the protein backbone.

-

Radial Distribution Function (RDF): Plot the distance between the amine Nitrogen and the Zinc ion. A peak at ~2.1 Å confirms coordination.

Visualization of Predicted Binding Mode[1]

The following diagram represents the predicted interaction map of 5-AMH within the MMP-12 active site, derived from consensus docking strategies.

Caption: 2D Interaction Diagram for MMP-12. The amine forms a salt bridge, while the hydantoin core coordinates the Zinc.

References

-

Hydantoin Pharmacology: Abdulrahman, L. K., et al.[1][2] "The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives." Int. J. Pharm.[1] Pharm. Sci 5 (2013): 494-504.[1] Link

-

MMP Inhibition: Matter, H., et al. "Quantitative structure-activity relationship analysis of hydroxamic acid based matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry 42.11 (1999): 1908-1920. Link

-

In Silico Protocols: Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link

-

ADMET Prediction: Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports 7 (2017): 42717. Link

-

Zinc Protein Modeling: Mayo, S. L., Olafson, B. D., & Goddard, W. A. "DREIDING: a generic force field for molecular simulations." Journal of Physical Chemistry 94.26 (1990): 8897-8909. Link

Sources

The Imidazolidine-2,4-dione Scaffold: A Medicinal Chemistry Technical Guide

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid five-membered heterocyclic core, multiple hydrogen-bonding donors/acceptors, and high metabolic stability. From the discovery of phenytoin in 1938 to modern androgen receptor antagonists like nilutamide, this scaffold has evolved from a simple anticonvulsant template to a versatile platform for oncology, metabolic regulation, and antimicrobial therapeutics. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of hydantoin derivatives.

Chemical Fundamentals & Properties

The hydantoin core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.

-

Acidity (pKa): The N3-H proton is weakly acidic (pKa ~ 8.3), allowing for salt formation (e.g., Phenytoin Sodium) to improve water solubility. The N1-H is significantly less acidic.

-

Tautomerism: While the keto form is predominant, lactam-lactim tautomerism at C2 and C4 influences receptor binding interactions.

-

Metabolic Stability: The C5 position, when disubstituted, blocks oxidative metabolism (e.g., hydroxylation), extending the half-life of the drug.

Synthetic Methodologies: The Bucherer-Bergs Reaction

The most authoritative method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . It is preferred over the Urech synthesis due to milder conditions and higher yields for sterically hindered ketones.

Reaction Mechanism (DOT Visualization)

The reaction involves the multicomponent condensation of a ketone, potassium cyanide (KCN), and ammonium carbonate ((NH4)2CO3).

Caption: Mechanistic pathway of the Bucherer-Bergs reaction transforming a ketone into a hydantoin ring.

Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin

Objective: Synthesis of Phenytoin from Benzil. Note: This is a modified Biltz synthesis often used in teaching labs, but the Bucherer-Bergs is the industrial standard for aliphatic ketones.

Standard Bucherer-Bergs Protocol (General):

-

Reagent Prep: Dissolve 0.05 mol of the ketone in 50 mL of 50% aqueous ethanol.

-

Addition: Add 0.1 mol of KCN and 0.15 mol of (NH4)2CO3.

-

Reaction: Reflux the mixture at 60-70°C for 4-24 hours (monitor via TLC).

-

Critical Step: Maintain temperature < 80°C to prevent polymerization of cyanide.

-

-

Workup: Cool the solution and acidify with concentrated HCl to pH ~2.

-

Isolation: The hydantoin precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

Therapeutic Applications & SAR

Neurology: Anticonvulsants (Phenytoin)

Phenytoin remains a first-line treatment for tonic-clonic seizures.

-

Mechanism: Voltage-gated Na+ channel blocker. It stabilizes the channel in the inactive state, preventing repetitive neuronal firing.

-

SAR Insights:

-

C5 Substitution: Two phenyl rings are optimal. The flat, aromatic structure is essential for binding to the hydrophobic pocket of the Na+ channel.

-

N3 Substitution: Must be unsubstituted (N-H) to act as a hydrogen bond donor. Alkylation at N3 (e.g., Mephenytoin) alters the pharmacological profile.

-

Oncology: Androgen Receptor (AR) Antagonists

The hydantoin scaffold is pivotal in prostate cancer therapy.

-

Nilutamide: A pure imidazolidine-2,4-dione.

-

Enzalutamide (Comparison): Technically a thiohydantoin (C=S at position 2).

-

Insight: The thio-substitution increases lipophilicity and binding affinity compared to the oxo-analog, overcoming resistance mechanisms seen with earlier antiandrogens.

-

Musculoskeletal: Muscle Relaxants (Dantrolene)

Dantrolene is unique as it acts peripherally on the muscle itself, not the CNS.

-

Structure: Contains an imidazolidine-2,4-dione moiety linked to a nitrophenyl-furan system via a hydrazone bridge.[5]

-

Mechanism: Antagonist of the Ryanodine Receptor 1 (RyR1), inhibiting Ca2+ release from the sarcoplasmic reticulum.[6]

Comparative Data of Marketed Derivatives

| Drug | Therapeutic Class | C5 Substituents | N3 Substituent | Mechanism |

| Phenytoin | Anticonvulsant | Phenyl, Phenyl | H | Na+ Channel Blockade |

| Nilutamide | Antiandrogen | Dimethyl | Methyl | AR Antagonist |

| Dantrolene | Muscle Relaxant | (Hydrazone linkage) | H | RyR1 Antagonist |

| Sorbinil | ARI (Diabetic Complications) | Spiro-chroman ring | H | Aldose Reductase Inhibitor |

Emerging Frontiers (2024-2026)

Antimicrobial Agents

Recent studies (2025-2026) have revitalized the hydantoin scaffold to combat resistance.

-

Lead Compound: Hyd6 (5-Methyl-5-(pent-3-enyl)-imidazolidine-2,4-dione).[8]

-

Activity: Demonstrated MIC of 62.5 μg/mL against Pseudomonas aeruginosa (ATCC 27853).[9]

-

Mechanism: Membrane disruption and potential interference with bacterial cell wall synthesis.

Anti-Inflammatory Hybrids

-

Mechanism: Selective inhibition of NF-κB p65 phosphorylation at Ser276.[10] This prevents the transcription of pro-inflammatory cytokines (IL-6, TNF-α) without broadly suppressing the immune system, offering a safer profile than traditional steroids.

Structure-Activity Relationship (SAR) Map

Caption: General Structure-Activity Relationship (SAR) map highlighting key substitution points on the hydantoin ring.

References

-

Phenytoin and Anticonvulsant SAR

-

Bucherer-Bergs Reaction

-

Antimicrobial Derivatives

-

Anti-Inflammatory Mechanisms

-

Dantrolene Pharmacology

-

Nilutamide & Prostate Cancer

-

Nilutamide - Wikipedia.Link

-

-

Aldose Reductase Inhibitors

Sources

- 1. SAR and MOA of Anticonvulsant Drugs The hand-drawn structure in the image.. [askfilo.com]

- 2. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione | C14H10N4O5 | CID 2952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dantrolene - Wikipedia [en.wikipedia.org]

- 7. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]